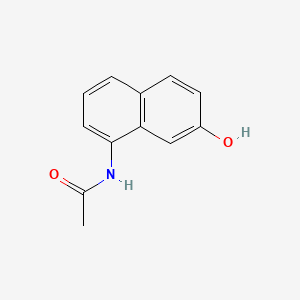

1-Acetylamino-7-naphthol

CAS No.: 6470-18-4

Cat. No.: VC1963127

Molecular Formula: C12H11NO2

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6470-18-4 |

|---|---|

| Molecular Formula | C12H11NO2 |

| Molecular Weight | 201.22 g/mol |

| IUPAC Name | N-(7-hydroxynaphthalen-1-yl)acetamide |

| Standard InChI | InChI=1S/C12H11NO2/c1-8(14)13-12-4-2-3-9-5-6-10(15)7-11(9)12/h2-7,15H,1H3,(H,13,14) |

| Standard InChI Key | ALNWQAFPXMGLTJ-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=CC=CC2=C1C=C(C=C2)O |

| Canonical SMILES | CC(=O)NC1=CC=CC2=C1C=C(C=C2)O |

Introduction

Chemical Identity and Structure

1-Acetylamino-7-naphthol, also known as N-(7-hydroxynaphthalen-1-yl)acetamide, belongs to the class of substituted naphthalenes. Its structure consists of a naphthalene core with an acetylamino group at position 1 and a hydroxyl group at position 7.

Basic Identification Parameters

| Parameter | Information |

|---|---|

| IUPAC Name | N-(7-hydroxynaphthalen-1-yl)acetamide |

| CAS Registry Number | 6470-18-4 |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol |

| EINECS Number | 229-293-5 |

| InChI Key | ALNWQAFPXMGLTJ-UHFFFAOYSA-N |

Common Synonyms

The compound is known by several alternative names in scientific literature and commercial contexts:

-

1-Acetamido-7-hydroxynaphthalene

-

N-(7-Hydroxy-1-naphthyl)acetamide

-

1-ACETAMINO-7-NAPHTHOL

-

8-Acetamido-2-naphthol

-

Acethyl amino napththol

Physicochemical Properties

The physical and chemical properties of 1-Acetylamino-7-naphthol determine its behavior in various environments and reactions, influencing its applications and handling requirements.

Physical Properties

Chemical Properties

The compound's chemical behavior is largely influenced by its hydroxyl and acetylamino groups, which can participate in hydrogen bonding and various electrophilic and nucleophilic reactions.

Synthesis Methods

Several methods exist for synthesizing 1-Acetylamino-7-naphthol, with variations in starting materials, reaction conditions, and yields.

Synthesis from 1-Amino-7-naphthol

One common method involves the acetylation of 1-amino-7-naphthol with acetic acid or acetic anhydride:

-

Dissolve 0.5 mole of 1-amino-7-naphthol (8-amino-2-naphthol) in a 400-milliliter sodium hydroxide solution at 20-40 °C

-

Slowly add 0.76 moles of glacial acetic acid dropwise and maintain the reaction at this temperature for 2 hours

-

Add 60 g of soda ash to adjust the pH to 8.5-9.0, and raise the temperature to 60-95 °C

-

Hold for 15 minutes, cool to 20 °C or less, and stir for 1 hour

This method typically yields 120 g of product with ≥90% content (coupling value) and 99% purity .

Synthesis from 1-Aminonaphthalene-7-sulfonic Acid

An alternative synthetic route involves:

-

Alkali fusion of 1-aminonaphthalene-7-sulfonic acid with caustic soda (potassium hydroxide or sodium hydroxide) at 210-230 °C for 6 hours

-

The reaction produces 1-amino-7-naphthol sodium salt

-

Acidification with dilute acid precipitates 1-amino-7-naphthol

-

Acetylation with acetic anhydride yields 1-Acetylamino-7-naphthol

Industrial production often follows similar steps but at larger scales with optimized conditions for maximum yield and purity.

Industrial Applications

1-Acetylamino-7-naphthol has several significant industrial applications, particularly in the dye industry.

Dye Synthesis

The compound serves as a crucial intermediate in the production of various dyes:

-

Used as a coupling component for neutral dyes including gray, brown, black, and khaki/Carboxy colors

-

Participates in the production of azo dyes through diazotization reactions

-

Contributes to the synthesis of Neutral Dark Brown Brl and Neutral Black BL

Chemical Industry

Beyond dye production, the compound has other industrial applications:

-

Used as a solvent in various chemical reactions

-

Serves as an intermediate in the production of other specialty chemicals

-

Employed in the synthesis of pharmaceutical intermediates

Research Applications and Findings

Scientific research involving 1-Acetylamino-7-naphthol spans several disciplines and continues to evolve.

Medicinal Chemistry

Recent investigations have explored the potential biological activities of 1-Acetylamino-7-naphthol and its derivatives:

-

In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines

-

The compound's anticancer properties are being explored in research settings

-

Structure-activity relationship studies are examining how modifications to the basic structure affect biological activity

Organic Synthesis Research

1-Acetylamino-7-naphthol has been used in various synthetic methodologies:

-

As a starting material in multi-component reactions to create more complex molecules

-

In the development of new synthetic routes for pharmaceutically relevant compounds

One notable application is in three-component reactions with aldehydes and other reagents to form more complex structures, demonstrating its versatility in organic synthesis .

Comparative Analysis with Similar Compounds

Understanding how 1-Acetylamino-7-naphthol compares with structurally related compounds provides insight into its unique properties and applications.

Comparison with Other Naphthol Derivatives

| Compound | Structure | Primary Applications | Distinctive Features |

|---|---|---|---|

| 1-Acetylamino-7-naphthol | Naphthalene with acetylamino at position 1 and hydroxyl at position 7 | Dye intermediate, potential anticancer research | Specific substitution pattern gives unique reactivity in dye synthesis |

| 1-Naphthol | Naphthalene with hydroxyl at position 1 | Precursor in chemical synthesis | More reactive, less stable than 1-Acetylamino-7-naphthol |

| 2-Naphthol | Naphthalene with hydroxyl at position 2 | Dye synthesis | Different reactivity pattern due to position of hydroxyl group |

| 1-Amino-7-naphthol | Naphthalene with amino at position 1 and hydroxyl at position 7 | Precursor to 1-Acetylamino-7-naphthol | More reactive amine group versus the acetylated version |

| 2-(1-Naphthyl)acetamide | Different arrangement of functional groups | Agricultural applications | Different biological activity profile |

The unique substitution pattern of 1-Acetylamino-7-naphthol imparts distinct chemical and physical properties that differentiate it from other naphthol derivatives, making it especially valuable for specific industrial and research applications .

Structure-Activity Relationships

Research has shown that:

-

The position of the hydroxyl group significantly affects the compound's reactivity in dye coupling reactions

-

The acetylamino group modulates the electronic properties of the naphthalene ring

-

The specific 1,7-substitution pattern provides optimal properties for certain dye applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume